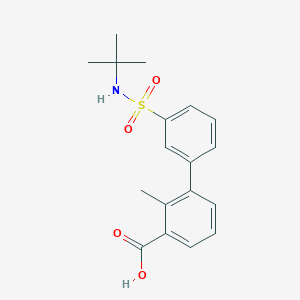
3-(3-t-Butylsulfamoylphenyl)-4-fluorobenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-t-Butylsulfamoylphenyl)-4-fluorobenzoic acid, or 3-BSFBA, is an organosulfur compound with a wide range of applications in the fields of science and technology. It is a white crystalline solid with a melting point of 200 °C and a boiling point of 246 °C. 3-BSFBA is a versatile reagent used in organic synthesis, and it is also used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
作用機序
3-BSFBA is an organosulfur compound that acts as a nucleophilic reagent in organic synthesis. It is highly reactive and can react with a variety of substrates, including alkenes, alkynes, and aromatic compounds. The reaction mechanism of 3-BSFBA involves the formation of a covalent bond between the sulfur atom of the 3-BSFBA and the substrate. This covalent bond is then broken, resulting in the formation of a new bond between the sulfur atom and the substrate.
Biochemical and Physiological Effects
3-BSFBA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, fungi, and viruses. In addition, 3-BSFBA has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties. It has also been shown to have anti-fungal, anti-bacterial, and anti-viral effects.
実験室実験の利点と制限
The main advantage of using 3-BSFBA in laboratory experiments is that it is a highly reactive reagent that can be used for the synthesis of a wide variety of compounds. It is also relatively inexpensive and can be stored for long periods of time without degradation. The main limitation of 3-BSFBA is that it is a highly reactive reagent, and it must be handled with care to avoid unwanted side reactions.
将来の方向性
The future of 3-BSFBA is promising, as it has a wide range of applications in the fields of science and technology. Possible future directions include the development of new synthetic methods for the synthesis of 3-BSFBA and its derivatives, the development of new applications for 3-BSFBA in the fields of pharmaceuticals, agrochemicals, and other organic compounds, and the exploration of its potential therapeutic applications. In addition, further research is needed to better understand the biochemical and physiological effects of 3-BSFBA and its derivatives.
合成法
3-BSFBA can be synthesized by a number of methods, including the reaction of 3-chlorobenzoyl chloride with t-butylsulfamate, the reaction of 3-chlorobenzoyl chloride with t-butylsulfonamide, and the reaction of 3-chlorobenzoyl chloride with t-butylsulfinic acid. The most common method of synthesis is the reaction of 3-chlorobenzoyl chloride with t-butylsulfamate in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out at a temperature of 100-120 °C and a pressure of 1-2 atm.
科学的研究の応用
3-BSFBA has a wide range of applications in the fields of science and technology. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of pharmaceuticals, as a reagent in the synthesis of agrochemicals, and as a reagent in the synthesis of other organic compounds. In addition, 3-BSFBA has been used in the synthesis of polymers, in the preparation of polymeric materials, and in the synthesis of polysaccharides.
特性
IUPAC Name |
3-[3-(tert-butylsulfamoyl)phenyl]-4-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO4S/c1-17(2,3)19-24(22,23)13-6-4-5-11(9-13)14-10-12(16(20)21)7-8-15(14)18/h4-10,19H,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZLOAGNQWWJTGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=C(C=CC(=C2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-(Pyrrolidinylsulfonyl)phenyl]-5-trifluoromethylbenzoic acid, 95%](/img/structure/B6412969.png)
![5-Chloro-3-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6412972.png)
![3-Methoxy-4-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6412980.png)


![2-Fluoro-5-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6413004.png)







